molecular formula C15H10Cl2N2S B2427177 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione CAS No. 1105191-01-2

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione

Cat. No.: B2427177
CAS No.: 1105191-01-2
M. Wt: 321.22
InChI Key: NNUQFAPNFZDCGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the synthesis of “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives” starts from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization. The intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of “5-(3,4-dichlorophenyl)furfural” is represented by the molecular formula C11H6Cl2O2, with an average mass of 241.070 Da and a mono-isotopic mass of 239.974487 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(3,4-dichlorophenyl)furfural” include a molecular weight of 241.07 g/mol and a melting point of 140-143 °C .

Scientific Research Applications

Antimicrobial Activities

Compounds bearing the imidazole ring and thione functionalities, similar to the requested compound, have been synthesized and evaluated for their antimicrobial properties. For example, a series of 3-[(phenylamino)methyl]-5-(2,3,4-trichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives were prepared and showed promising antimicrobial activities against various pathogens. This suggests that the requested compound could also potentially exhibit antimicrobial properties due to the presence of similar structural motifs (JagadeeshPrasad et al., 2015).

Structural Analyses and Molecular Interactions

Studies on compounds structurally related to "5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione" have provided insights into their molecular geometry, crystal structures, and potential for forming specific molecular interactions. For instance, the crystal structure analysis of related imidazole derivatives has been instrumental in understanding the planarity of the imidazole ring and its coplanarity with adjacent phenyl rings, which could influence the compound's reactivity and interaction with biological targets (Shraddha et al., 2020).

Inhibition of Dopamine Beta-Hydroxylase

Imidazole-thiones, including those structurally related to the requested compound, have been explored as competitive inhibitors of dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of catecholamines. This suggests potential research applications in the development of therapeutic agents for conditions related to catecholamine biosynthesis (McCarthy et al., 1990).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, which share functional group similarities with the requested compound, have been studied as corrosion inhibitors for carbon steel in acidic media. Their efficiency suggests that similar compounds could have applications in protecting metals from corrosion, highlighting an industrial application of imidazole-thione chemistry (Duran et al., 2021).

Safety and Hazards

The safety data sheet for “5-(3,4-dichlorophenyl)furfural” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-12-7-6-10(8-13(12)17)14-9-18-15(20)19(14)11-4-2-1-3-5-11/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQFAPNFZDCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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